molecular formula C15H21NO4 B13719440 3-(Boc-amino)-1-(benzyloxy)-2-propanone

3-(Boc-amino)-1-(benzyloxy)-2-propanone

Katalognummer: B13719440
Molekulargewicht: 279.33 g/mol
InChI-Schlüssel: KMJBKHFXKBDNQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound identified as “MFCD31758432” is a chemical entity with unique properties and applications. It is used in various scientific research fields due to its distinct chemical structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD31758432” involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of “MFCD31758432” is scaled up using optimized synthetic routes. This involves large-scale reactors, continuous monitoring of reaction parameters, and stringent quality control measures to ensure consistency and safety in the final product.

Analyse Chemischer Reaktionen

Types of Reactions

“MFCD31758432” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of “MFCD31758432” are carried out under specific conditions, such as controlled pH, temperature, and the presence of catalysts. Common reagents include acids, bases, and organic solvents.

Major Products Formed

The major products formed from the reactions of “MFCD31758432” depend on the type of reaction and the reagents used. These products are often characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

“MFCD31758432” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: It is employed in biochemical assays and as a probe in molecular biology studies.

    Medicine: It is investigated for its potential therapeutic effects and as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Wirkmechanismus

The mechanism by which “MFCD31758432” exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound modulates the activity of these targets, leading to changes in cellular pathways and physiological responses.

Eigenschaften

Molekularformel

C15H21NO4

Molekulargewicht

279.33 g/mol

IUPAC-Name

tert-butyl N-(2-oxo-3-phenylmethoxypropyl)carbamate

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-9-13(17)11-19-10-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,16,18)

InChI-Schlüssel

KMJBKHFXKBDNQJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCC(=O)COCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.